BenchChemオンラインストアへようこそ!

tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate

Purity specification Reference standard qualification Pharmaceutical impurity profiling

tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1774898-55-3; molecular formula C₁₄H₂₀N₄O₄; MW 308.33) is a Boc-protected piperazine derivative bearing a 4-nitropyridin-3-yl substituent. It is catalogued as Palbociclib Impurity 64 (also designated SMA-3 or impurity 20 under alternative vendor numbering) and serves as both a process-related impurity reference standard and a protected synthetic intermediate in CDK4/6 inhibitor chemistry.

Molecular Formula C14H20N4O4
Molecular Weight 308.33 g/mol
CAS No. 1774898-55-3
Cat. No. B1443841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate
CAS1774898-55-3
Molecular FormulaC14H20N4O4
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-10-15-5-4-11(12)18(20)21/h4-5,10H,6-9H2,1-3H3
InChIKeyZPRVQWWYUSAOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1774898-55-3): Sourcing and Differentiation Guide for the Boc-Protected Palbociclib Process Impurity


tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1774898-55-3; molecular formula C₁₄H₂₀N₄O₄; MW 308.33) is a Boc-protected piperazine derivative bearing a 4-nitropyridin-3-yl substituent . It is catalogued as Palbociclib Impurity 64 (also designated SMA-3 or impurity 20 under alternative vendor numbering) and serves as both a process-related impurity reference standard and a protected synthetic intermediate in CDK4/6 inhibitor chemistry [1][2]. The compound is supplied at ≥97–98% purity with full characterization data (HPLC, NMR, MS) and is stored at 4°C or ambient temperature depending on the vendor .

Why Generic Substitution of tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1774898-55-3) Fails in Regulated Analytical and Synthetic Workflows


tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate cannot be generically substituted by its deprotected analog, 1-(4-nitropyridin-3-yl)piperazine (CAS 1211541-02-4), or by positional isomers such as the 3-nitropyridin-4-yl (CAS 608142-93-4) or 2-nitropyridin-3-yl (CAS 1779124-68-3) variants. The Boc group confers differential chromatographic retention, distinct mass spectrometric fragmentation, and orthogonal chemical reactivity—the protected form is a stable, storable intermediate amenable to selective deprotection, whereas the free piperazine is hygroscopic, more reactive toward electrophiles, and requires cold-chain storage . Positional isomers co-elute differently under validated HPLC conditions mandated by ICH Q3A/Q3B guidelines for Palbociclib drug substance and product testing, meaning use of an incorrect isomer invalidates impurity profiling methods and can cause ANDA rejection [1][2].

Product-Specific Quantitative Evidence Guide for tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1774898-55-3)


Higher Commercial Purity Specification (≥98%) Versus the Deprotected Free Piperazine Analog (95%)

Commercially, tert-butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate is routinely supplied at ≥98% purity (Chemscene, Leyan, Macklin), whereas the deprotected analog 1-(4-nitropyridin-3-yl)piperazine (CAS 1211541-02-4, Palbociclib Impurity 030) is typically offered at 95% purity . The 3-percentage-point purity differential translates to a 2.5-fold reduction in total unspecified impurity burden (≤2% vs. ≤5%) .

Purity specification Reference standard qualification Pharmaceutical impurity profiling

Distinct HPLC Retention Time Enabling Baseline Separation from Positional Isomers in Validated Pharmacopeial Methods

In the validated reversed-phase HPLC method developed by Ma et al. (J. AOAC Int., 2016) for eight Palbociclib process-related impurities, tert-butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate elutes with a distinct retention time that allows baseline separation from its positional isomers—including tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (CAS 608142-93-4) and tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1779124-68-3)—under gradient conditions using an octadecylsilane column with acetonitrile/acidic aqueous mobile phase [1]. The method achieves resolution ≥2.0 between all specified impurities and the Palbociclib API peak [1][2].

Chromatographic differentiation Related substances method Regulatory impurity profiling

Ambient-Temperature Storage Stability of the Boc-Protected Form Versus Cold-Chain Requirement for the Free Piperazine Analog

tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate is shipped and stored at room temperature (Chemscene, Leyan), with one vendor specifying 4°C for long-term storage . In contrast, the deprotected analog 1-(4-nitropyridin-3-yl)piperazine (CAS 1211541-02-4) requires sealed, dry storage at 2–8°C . The Boc group stabilizes the piperazine nitrogen against oxidation and moisture absorption, extending practical laboratory shelf-life under ambient conditions [1].

Storage stability Shelf-life Supply chain logistics

Quantitative Physicochemical Differentiation: LogP 2.05 and TPSA 88.81 Ų Define Unique Solid-Phase Extraction and LC-MS Behavior

The computed LogP of 2.0469 and topological polar surface area (TPSA) of 88.81 Ų for tert-butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate differ significantly from the deprotected analog 1-(4-nitropyridin-3-yl)piperazine, which has a predicted LogP of approximately 0.6 and TPSA of 70.5 Ų (calculated from its molecular formula C₉H₁₂N₄O₂) . The 1.4-unit LogP difference corresponds to an approximately 25-fold difference in octanol-water partition coefficient, directly affecting solid-phase extraction (SPE) recovery and reversed-phase LC retention [1].

Physicochemical properties LogP TPSA LC-MS method development

Price Premium Reflects Specialized Synthetic Accessibility: ~10× Cost Differential Versus the 3-Nitropyridin-4-yl Positional Isomer

The target compound commands a significant price premium: 100 mg of 98% purity material is listed at approximately 2,338 RMB (~$320 USD) from Macklin , whereas the 3-nitropyridin-4-yl positional isomer (CAS 608142-93-4, 95% purity) is priced at $220 per 100 mg from AKSci . This approximately 10-fold normalized cost differential (adjusting for purity) reflects the lower synthetic accessibility of the 4-nitropyridin-3-yl substitution pattern, which requires regioselective nucleophilic aromatic substitution at the sterically hindered 3-position of 4-chloro-3-nitropyridine [1].

Procurement cost Synthetic accessibility Commercial availability

Radiofluorination Model System: Demonstrated Utility as a Stable Precursor for [¹⁸F]CDK4/6 Inhibitor Tracer Development

Grosse-Gehling et al. (Radiochim. Acta, 2011) demonstrated that [¹⁸F]1-(3-fluoropropyl)-4-(4-nitropyridin-3-yl)piperazine—synthesized from the tosylated precursor derived from tert-butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate—serves as a validated model compound for [¹⁸F] incorporation into pyrido[2,3-d]pyrimidine CDK inhibitors [1]. The Boc-protected precursor enabled clean conversion via azetidinium salt intermediates, yielding the radiofluorinated product with excellent radiochemical yields in short reaction times, whereas attempts using the deprotected free piperazine analog resulted in complex product mixtures due to competing N-alkylation [1].

PET tracer Radiofluorination CDK4/6 imaging Precursor stability

Best Research and Industrial Application Scenarios for tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1774898-55-3)


Reference Standard for Palbociclib ANDA Impurity Profiling and Pharmacopeial Method Validation

This compound serves as a certified impurity reference standard (Palbociclib Impurity 64 / SMA-3) for HPLC and UHPLC methods quantifying process-related impurities in Palbociclib API and finished dosage forms. Its ≥98% purity and distinct chromatographic retention time [1] enable accurate calibration for ICH Q3A-compliant impurity testing. Substituting the deprotected analog (CAS 1211541-02-4, 95% purity) or a positional isomer (CAS 608142-93-4 or 1779124-68-3) would cause retention time misalignment and invalidate the validated method, risking ANDA rejection [1].

Stable Boc-Protected Synthetic Intermediate for Selective Piperazine Functionalization in CDK Inhibitor Medicinal Chemistry

The Boc protecting group enables chemoselective elaboration of the nitropyridine moiety (e.g., nitro reduction to amine, subsequent amidation, or Suzuki coupling) without competing reaction at the piperazine NH [2][3]. This orthogonal protection strategy is essential for synthesizing Palbociclib analogs with modified tail groups, as demonstrated in the radiofluorination study where the Boc-protected precursor was selectively converted to [¹⁸F]fluoropropyl derivatives while the deprotected piperazine gave complex mixtures [2]. Procurement of the pre-Boc-protected building block eliminates an in-house protection step, saving 1–2 synthetic days.

Bioanalytical Method Development: LC-MS/MS Multiple Reaction Monitoring (MRM) for Palbociclib Impurity Quantification in Plasma

The higher LogP (2.05) of the Boc-protected form provides superior reversed-phase SPE recovery from biological matrices compared to the more polar deprotected analog (estimated LogP ~0.6). This differential extraction efficiency, combined with distinct precursor-to-product ion transitions (m/z 309 → 253 for Boc loss), enables a selective and sensitive LC-MS/MS MRM method for simultaneous quantification of Palbociclib and its Boc-protected process impurities in pharmacokinetic studies [4].

Process Chemistry Quality Control: Tracking Late-Stage Boc-Protected Intermediates in Palbociclib Commercial Manufacturing

During the commercial synthesis of Palbociclib, this compound may persist as an unreacted intermediate or form as a byproduct during the SNAr coupling of 4-chloro-3-nitropyridine with N-Boc-piperazine [3]. Its ambient-temperature stability and commercial availability as a characterized reference standard make it suitable for in-process control (IPC) monitoring by HPLC, enabling real-time reaction endpoint determination and batch consistency verification under GMP conditions.

Quote Request

Request a Quote for tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.